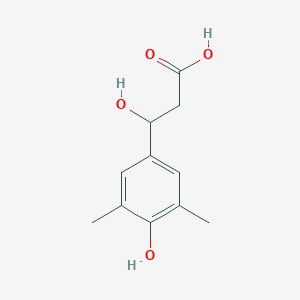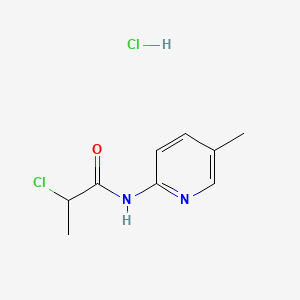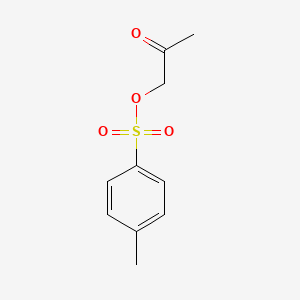
2-Oxopropyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Toluene-4-sulfonic acid 2-oxopropyl ester is an organic compound that belongs to the class of sulfonic acid esters. It is derived from toluene-4-sulfonic acid and 2-oxopropyl alcohol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid 2-oxopropyl ester typically involves the esterification of toluene-4-sulfonic acid with 2-oxopropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification .
Industrial Production Methods
On an industrial scale, the production of toluene-4-sulfonic acid 2-oxopropyl ester involves the continuous esterification process. This method ensures a high yield and purity of the product. The process includes the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This method is efficient and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Toluene-4-sulfonic acid 2-oxopropyl ester undergoes various chemical reactions, including:
Hydrolysis: When heated with water and acid, it hydrolyzes to form toluene-4-sulfonic acid and 2-oxopropyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., sulfuric acid) and water.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Hydrolysis: Toluene-4-sulfonic acid and 2-oxopropyl alcohol.
Substitution: Various sulfonate derivatives depending on the nucleophile used.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
Toluene-4-sulfonic acid 2-oxopropyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biological Studies: It is used in the labeling of fatty acids for high-performance liquid chromatography analysis.
Industrial Applications: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of toluene-4-sulfonic acid 2-oxopropyl ester involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is electron-withdrawing, making the ester more susceptible to nucleophilic attack. This property is utilized in various organic synthesis reactions to introduce different functional groups .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid 2-oxopropyl ester
- Benzenesulfonic acid 2-oxopropyl ester
- Ethanesulfonic acid 2-oxopropyl ester
Uniqueness
Toluene-4-sulfonic acid 2-oxopropyl ester is unique due to its specific structure, which includes a toluene ring. This structure imparts distinct chemical properties, such as higher reactivity in nucleophilic substitution reactions compared to its analogs. Additionally, the presence of the toluene ring can influence the compound’s solubility and stability .
Properties
CAS No. |
1666-19-9 |
|---|---|
Molecular Formula |
C10H12O4S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
2-oxopropyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H12O4S/c1-8-3-5-10(6-4-8)15(12,13)14-7-9(2)11/h3-6H,7H2,1-2H3 |
InChI Key |
PMXQYMFAWGAWGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


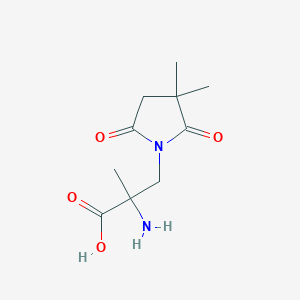
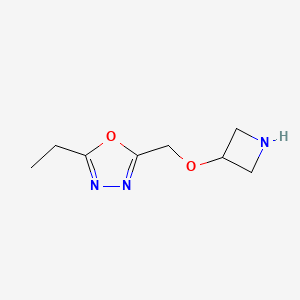
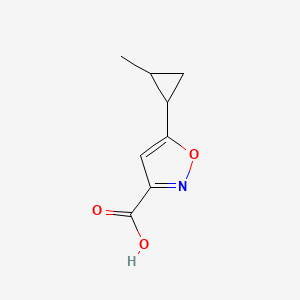
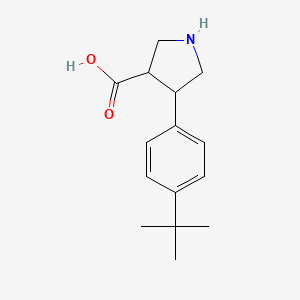
![4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride](/img/structure/B13558475.png)
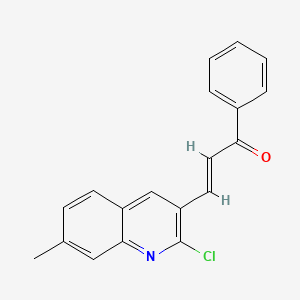

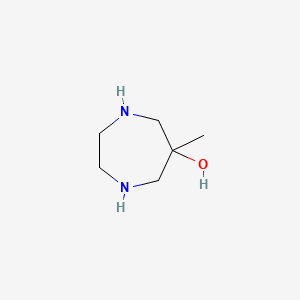
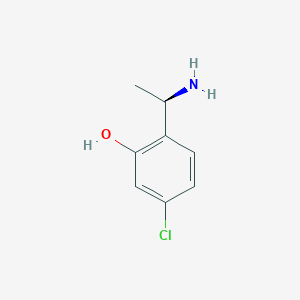

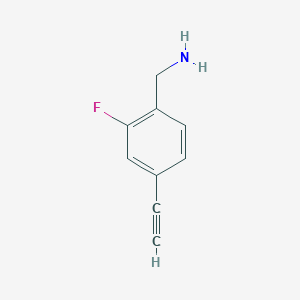
![2-Bromo-3-[(piperazin-1-yl)methyl]phenol](/img/structure/B13558507.png)
